molecular formula C18H38SiSn B14311789 Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane CAS No. 111708-21-5

Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane

Cat. No.: B14311789
CAS No.: 111708-21-5
M. Wt: 401.3 g/mol
InChI Key: BQRPUIXVXTYHJS-UHFFFAOYSA-N
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Description

Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane is a complex organosilicon compound characterized by the presence of trimethylsilyl and tri-tert-butylstannyl groups. This compound is notable for its unique structural features and reactivity, making it a valuable reagent in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane typically involves the reaction of trimethylsilylacetylene with tri-tert-butylstannyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to produce the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The tri-tert-butylstannyl group can be replaced by other nucleophiles, leading to the formation of new organosilicon compounds.

    Oxidation Reactions: The compound can be oxidized to form silanols or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as halides, alkoxides, and amines for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organosilicon compounds, while oxidation reactions typically produce silanols or siloxanes.

Scientific Research Applications

Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds and as a precursor for other organosilicon compounds.

    Biology: Employed in the synthesis of bioactive molecules and as a tool for studying biological processes involving silicon-containing compounds.

    Medicine: Investigated for its potential use in drug development and as a component in diagnostic agents.

    Industry: Utilized in the production of specialty chemicals, materials science, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group provides stability and enhances the compound’s reactivity, while the tri-tert-butylstannyl group can act as a leaving group in substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylacetylene: A simpler analog with similar reactivity but lacking the tri-tert-butylstannyl group.

    Tri-tert-butylstannylacetylene: Another related compound with similar properties but without the trimethylsilyl group.

Uniqueness

Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane is unique due to the combination of trimethylsilyl and tri-tert-butylstannyl groups, which confer distinct reactivity and stability. This makes it a versatile reagent in various chemical syntheses and applications, setting it apart from other similar compounds.

Properties

CAS No.

111708-21-5

Molecular Formula

C18H38SiSn

Molecular Weight

401.3 g/mol

IUPAC Name

trimethyl(3-tritert-butylstannylprop-1-ynyl)silane

InChI

InChI=1S/C6H11Si.3C4H9.Sn/c1-5-6-7(2,3)4;3*1-4(2)3;/h1H2,2-4H3;3*1-3H3;

InChI Key

BQRPUIXVXTYHJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Sn](CC#C[Si](C)(C)C)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

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